(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known as S-FNB, is a synthetic compound that has a variety of applications in scientific research. It is a relatively new compound, having been first synthesized in the early 2000s, and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely used in the chemical synthesis of peptides . It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
2. Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid has been used in the microwave-accelerated synthesis of cyclic and disulfide-rich proteins . This method is efficient and avoids potential branching at the diamino linker .
Synthesis of Cyclic Peptides
The compound has been used in the synthesis of cyclic peptides, such as the prototypical Möbius cyclotide kalata B1 and sunflower trypsin inhibitor 1 (SFTI-1) . The head-to-tail cyclized peptide is obtained via native chemical ligation .
4. In Situ Thioesterification and Native Chemical Ligation The compound has been used in in situ thioesterification and native chemical ligation . This method generates the thioester in situ, ultimately obtaining the head-to-tail cyclized peptide .
5. Synthesis of Long and Synthetically Challenging Linear Sequences The compound has been used in the synthesis of long and synthetically challenging linear sequences . This is done by the ligation of two truncated fragments of a 50-residue long plant defensin .
Solid Phase Peptide Synthesis (SPPS)
The Fmoc group is used in Solid Phase Peptide Synthesis (SPPS), a method used for the synthesis of peptides . This method has undergone further refinement and improvement in both its chemistry and automation .
Mechanism of Action
Target of Action
The primary target of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid acts by protecting the amino group of an amino acid during peptide synthesis . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is integrated into current synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the formation of peptide bonds . By protecting the amino group, the compound allows for the controlled formation of these bonds, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is influenced by the chemical environment in which it is used. Factors such as pH, temperature, and the presence of other reactants can all impact the compound’s efficacy and stability .
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBORLQMDGYDDBJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141066 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid | |
CAS RN |
270062-88-9 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270062-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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